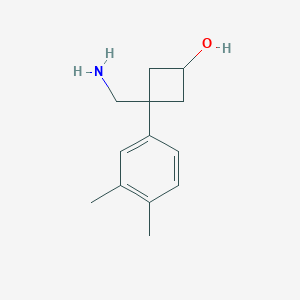
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
準備方法
The synthesis of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .
化学反応の分析
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxoindole derivative.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include oxoindoles, dihydroindoles, and halogenated indoles .
科学的研究の応用
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
作用機序
The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cell signaling and gene expression .
類似化合物との比較
1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H10ClNO2 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
1-benzyl-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-4-7-11-13(12)17(15(19)14(11)18)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
MRUJZWGAGIKELE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)



![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)


